molecular formula C21H27N3O2S B2928605 1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine CAS No. 1171180-63-4

1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine

Cat. No.: B2928605
CAS No.: 1171180-63-4
M. Wt: 385.53
InChI Key: DKDBETUQWAWGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine is a complex organic compound that features a unique combination of cyclopentanecarbonyl, methoxyphenyl, thiadiazole, and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,3,4-thiadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carbon disulfide under basic conditions . The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, followed by the formation of the piperidine ring through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways . Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

cyclopentyl-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-26-18-8-6-15(7-9-18)14-19-22-23-20(27-19)16-10-12-24(13-11-16)21(25)17-4-2-3-5-17/h6-9,16-17H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDBETUQWAWGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.